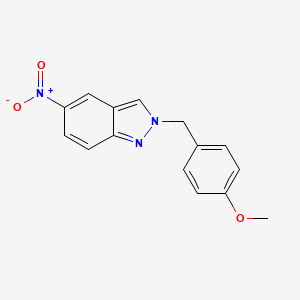

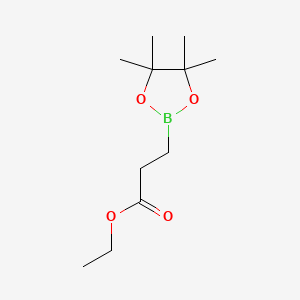

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Descripción general

Descripción

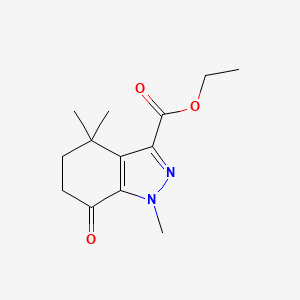

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, otherwise known as OXD, is a heterocyclic compound composed of an oxan-4-yl group attached to a 2,5-dihydro-1H-pyrrole-2,5-dione core. OXD is a versatile synthetic molecule that has been used in a variety of scientific and industrial applications. In particular, it has been utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Furthermore, it has been studied for its potential applications in the fields of biochemistry and physiology, as well as for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

Diketopyrrolopyrroles (DPPs), including compounds similar to "1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione", are well-regarded for their wide range of applications, spanning from pigments to electronic devices. Their synthesis and the relationship between their structure and optical properties have been extensively studied. The extension of DPP chromophores significantly alters their optical characteristics, showcasing strong bathochromic shifts and enhanced two-photon absorption cross-sections. This combination of straightforward synthesis, stability, and excellent fluorescence quantum yield underscores the continued interest in DPPs for various applications (Grzybowski & Gryko, 2015).

Role in Drug Discovery

The pyrrolidine ring, a component of the molecule , plays a crucial role in medicinal chemistry. It is a favored scaffold for synthesizing compounds for treating human diseases, given its efficient pharmacophore space exploration, contribution to stereochemistry, and enhanced three-dimensional coverage. Pyrrolidine derivatives, including those related to "1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione", have shown promise in the development of novel biologically active compounds. This review illustrates the influence of steric factors on biological activity and highlights the significance of the pyrrolidine ring and its derivatives in drug discovery (Li Petri et al., 2021).

Applications in Electronic Devices

The molecule's structural relatives, specifically diketopyrrolopyrrole (DPP)-based polymers, have garnered attention for their high performance in electronic devices. Research into polymers containing analogous chromophores to DPP, such as isoDPP, BDP, and NDP, reveals their potential in electronic device applications due to distinct optical, electrochemical, and device performance attributes. This exploration indicates that these materials, by virtue of their high-performance electron-deficient pigments, are poised to exceed the capabilities of DPP-based polymers in electronic devices (Deng et al., 2019).

Therapeutic Potential

Compounds containing the 1,3,4-oxadiazole ring, a feature related to "1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione", are noted for their significant therapeutic potential. The structural uniqueness of 1,3,4-oxadiazoles enables effective binding with various enzymes and receptors, eliciting diverse bioactivities. This comprehensive review discusses the development of 1,3,4-oxadiazole-based derivatives, underlining their therapeutic value across a wide range of medical applications, from anticancer to antiviral treatments (Verma et al., 2019).

Propiedades

IUPAC Name |

1-(oxan-4-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-8-1-2-9(12)10(8)7-3-5-13-6-4-7/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYIOWNAWYGSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)

![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)

![4-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B1419079.png)

![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)